N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine
Overview
Description
N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of ethoxypropionitrile with hydroxylamine to form an intermediate, which is then further reacted with carbamimidoyl chloride under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. Additionally, purification steps such as crystallization or chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionic acid, while reduction could produce N-hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamide.
Scientific Research Applications
N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mechanism of Action
The mechanism of action of N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-hydroxy derivatives and carbamimidoyl-containing molecules. Examples are N-hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-butanamide and N-hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-pentanamide.
Uniqueness
What sets N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-[(3Z)-3-amino-3-hydroxyiminopropoxy]-N'-hydroxypropanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O3/c7-5(9-11)1-3-13-4-2-6(8)10-12/h11-12H,1-4H2,(H2,7,9)(H2,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWURTSKEDDFNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCC(=NO)N)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=N/O)/N)COCC/C(=N/O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701000177 | |
Record name | 3,3'-Oxybis(N-hydroxypropanimidamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701000177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78995-65-0 | |
Record name | 3,3'-Oxybis(N-hydroxypropanimidamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701000177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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